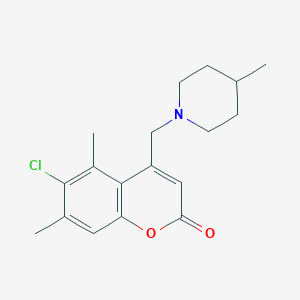

6-chloro-5,7-dimethyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-chloro-5,7-dimethyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is a derivative of the chromen-2-one family, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly described in the provided papers, related compounds with structural similarities have been synthesized and studied, offering insights into the potential characteristics of the compound of interest.

Synthesis Analysis

The synthesis of chromen-2-one derivatives typically involves the formation of the core coumarin structure followed by various functionalization reactions. For instance, the synthesis of 7-chloro-4-methyl-6-nitro-2H-chromen-2-one involves starting from 7-chloro-4-methyl-2H-chromen-2-one and introducing a nitro group to form a new reagent for fluorescence analysis . Similarly, the synthesis of 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one was achieved and characterized by spectroscopic tools, confirming the structure through single crystal X-ray diffraction studies . These examples suggest that the synthesis of the compound would likely involve a series of steps including chlorination, methylation, and the introduction of a 4-methylpiperidin-1-ylmethyl group.

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is often planar, with substituents lying in the same plane as the coumarin moiety. For example, the structure of 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one is stabilized by intermolecular hydrogen bonds and exhibits halogen bond interactions and π-π stacking interactions, which contribute to the crystal packing . These interactions are crucial for the stability and properties of the compound. The molecular structure of the compound of interest would likely exhibit similar planarity and stabilizing interactions.

Chemical Reactions Analysis

Chromen-2-one derivatives can undergo various chemical reactions, including nucleophilic substitution, which allows for the introduction of different functional groups. The compound 7-chloro-4-methyl-6-nitro-2H-chromen-2-one forms highly fluorescent derivatives with different amines through nucleophilic substitution of the chloro atom . This reactivity suggests that the compound of interest could also participate in similar reactions, potentially leading to the formation of novel derivatives with various biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure and the nature of their substituents. The crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, for example, shows p-p stacking of aromatic residues, which results in the formation of linear chains in the crystal . These structural features can affect properties such as solubility, melting point, and reactivity. The compound of interest, with its specific substituents, would likely have unique physical and chemical properties that could be inferred from its molecular structure and intermolecular interactions.

Scientific Research Applications

Synthesis and Chemical Studies

Synthesis Techniques

Chromene derivatives, including those with substitutions similar to the compound , have been synthesized through various chemical reactions. For example, Maruyama et al. (1979) described the synthesis of methyl-substituted chromanol, an analogue of Vitamin K, through a Mannich reaction and hydrogenative cleavage processes, which could be relevant for synthesizing similar compounds (Maruyama, Tobimatsu, & Naruta, 1979).

Chemical Shift Assignment and Molecular Modeling

Santana et al. (2020) completed chemical shift assignments and molecular modeling studies on chromene derivatives, highlighting their potential as leads for new anticancer drugs. These techniques could be applied to the compound to explore its pharmacological potentials (Santana et al., 2020).

Potential Applications in Drug Development

Antioxidant and Antihyperglycemic Agents

Kenchappa et al. (2017) synthesized coumarin derivatives containing pyrazole and indenone rings, demonstrating significant in vitro antioxidant activity and in vivo antihyperglycemic effects. This research indicates the potential of chromene derivatives in developing treatments for oxidative stress and diabetes-related conditions (Kenchappa et al., 2017).

Anticancer and Antimicrobial Activities

Research into chromene derivatives has also uncovered their potential in treating cancer and microbial infections. For instance, novel chromene derivatives have been evaluated for their antimicrobial activities, and specific compounds have shown promise as anticancer agents, suggesting areas where the compound could be applied (El Azab, Youssef, & Amin, 2014).

properties

IUPAC Name |

6-chloro-5,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO2/c1-11-4-6-20(7-5-11)10-14-9-16(21)22-15-8-12(2)18(19)13(3)17(14)15/h8-9,11H,4-7,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBJDZHOGWNGIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CC(=O)OC3=C2C(=C(C(=C3)C)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-5,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(2,6-difluorophenyl)piperidine-1-carboxamide](/img/structure/B2512123.png)

![6-Bromo-5-methoxythiazolo[5,4-b]pyridin-2-amine](/img/structure/B2512131.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2512136.png)

![(Z)-3-(2-methoxyethyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2512142.png)